molecular formula C9H12O2 B1606064 Bicyclononadiene diepoxide CAS No. 2886-89-7

Bicyclononadiene diepoxide

Cat. No. B1606064
CAS RN: 2886-89-7
M. Wt: 152.19 g/mol
InChI Key: MGAKFFHPSIQGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclononadiene diepoxide, also known as octahydro-1aH-indeno[1,2-b:5,6-b’]bisoxirene, is a chemical compound with the molecular formula C9H12O2 . It is also referred to as 1,2:5,6-Diepoxyhexahydroindane and Tetrahydroindenediepoxide .


Molecular Structure Analysis

Bicyclononadiene diepoxide has a complex structure that includes 14 non-H bonds, 2 three-membered rings, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 nine-membered ring, 2 ten-membered rings, 1 eleven-membered ring, and 2 ether groups .


Physical And Chemical Properties Analysis

Bicyclononadiene diepoxide has a molecular weight of 152.1904. It has a density of 1.265g/cm3, a boiling point of 292.7°C at 760 mmHg, and a refractive index of 1.559. Its flash point is 118.3°C and it has a vapour pressure of 0.00315mmHg at 25°C .

Scientific Research Applications

Hormone-Like Effects in Ovarian Research

Bicyclononadiene diepoxide, specifically 4-Vinylcyclohexene diepoxide (VCD), has been studied for its hormone-like effects on follicular development. VCD is utilized in research to chemically induce animal models of premature ovarian insufficiency (POI). Studies have shown that low-dose, short-term exposure to VCD protects the primordial/primary follicle pool and improves the functional ovarian reserve by disrupting follicular atresia. This indicates a potential utility for treating human ovarian follicular development disorders, including subfertility in perimenopausal women (Cao et al., 2020).

Stereochemical Investigations

In stereochemical research, the stereochemical aspects of the cis-bicyclo[4.3.0]nona-3,7-diene epoxidation reaction were investigated. The study of the 1H and 13C NMR spectra of stereoisomeric diepoxides obtained in this reaction, both experimentally and theoretically, provided insights for stereochemical investigations of related polycyclic epoxidic compounds (Okovytyy et al., 2005).

Mammary Epithelial Differentiation and Fibroadenoma Formation

Research has also been conducted on VCD's effect on mammary epithelial differentiation and fibroadenoma formation. In rats, VCD accelerated mammary tumor onset, suggesting its potential for studying tumor formation independent of ovarian senescence (Wright et al., 2011).

Oxidative Damage and Reproductive Dysfunction

Studies have investigated VCD-induced reproductive dysfunction, observing that VCD increased oxidative damage, hormonal imbalance, and inflammation in the ovary of rats. This suggests its use in researching ovarian and uterine oxidative damage and reproductive dysfunctions (Abolaji et al., 2016).

Ovarian Follicular Depletion

VCD has been utilized to study long-term effects of ovarian follicular depletion in rats. The research shows that VCD-induced follicular destruction is associated with a sequence of events leading to premature ovarian senescence, which parallels the onset of menopause in women (Mayer et al., 2002).

Future Directions

While specific future directions for Bicyclononadiene diepoxide are not mentioned in the available resources, the field of epoxide research is vast and continually evolving. Epoxides are used in a variety of applications, from the production of plastics and resins to pharmaceuticals, and ongoing research continues to explore new uses and methods of synthesis .

properties

IUPAC Name

4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKFFHPSIQGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C2CC4C1O4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951487
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclononadiene diepoxide

CAS RN

2886-89-7
Record name Octahydro-2H-indeno[1,2-b:5,6-b′]bisoxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2886-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan, 1,2:5,6-diepoxyhexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-Diepoxyhexahydroindan (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclononadiene diepoxide
Reactant of Route 2
Reactant of Route 2
Bicyclononadiene diepoxide
Reactant of Route 3
Bicyclononadiene diepoxide
Reactant of Route 4
Bicyclononadiene diepoxide
Reactant of Route 5
Reactant of Route 5
Bicyclononadiene diepoxide
Reactant of Route 6
Reactant of Route 6
Bicyclononadiene diepoxide

Citations

For This Compound
1
Citations
HF Smyth Jr, CP Carpenter, CS Weil… - American Industrial …, 1969 - Taylor & Francis
… Bicyclononadiene diepoxide …
Number of citations: 345 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.